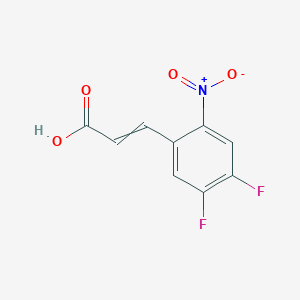

4,5-Difluoro-2-nitrocinnamic acid

Description

Significance of Aromatic Nitro-Fluoro-Cinnamic Acid Derivatives in Advanced Chemical Research

The incorporation of both nitro (NO₂) and fluoro (F) groups onto an aromatic ring creates a unique electronic environment that is of particular interest in advanced chemical research. The nitro group is a strong electron-withdrawing group, which can significantly impact the reactivity of the molecule, for instance by making the carbonyl carbon in a precursor aldehyde more susceptible to nucleophilic attack. unacademy.com Fluorine, the most electronegative element, introduces polarity and can alter properties like metabolic stability and binding affinity when the final compound is designed for biological applications.

Aromatic compounds containing both nitro and fluoro substituents are valuable intermediates. For example, the presence of these groups can activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of further functionalities. This makes nitro-fluoro-aromatic compounds versatile precursors in multi-step syntheses. The specific substitution pattern of these groups is crucial, as it dictates the regioselectivity of subsequent reactions. Research into compounds like 2,4-Difluoro-5-nitrobenzoic acid chemicalbook.com and 4,5-Difluoro-2-nitroaniline sigmaaldrich.comprepchem.com highlights the synthetic utility of this class of molecules in creating more complex chemical entities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1807381-48-1 |

|---|---|

Molecular Formula |

C9H5F2NO4 |

Molecular Weight |

229.14 g/mol |

IUPAC Name |

3-(4,5-difluoro-2-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h1-4H,(H,13,14) |

InChI Key |

FTMLZTNLBBRTOT-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C=CC(=O)O |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C=CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,5 Difluoro 2 Nitrocinnamic Acid

Mechanistic Studies of Aromatic Nitration Pathways Leading to 4,5-Difluoro-2-nitrocinnamic Acid Precursors

The primary precursor for the synthesis of this compound is 4,5-difluoro-2-nitrobenzaldehyde (B3025447). The introduction of the nitro group at the C2 position is a critical step, typically achieved through the electrophilic nitration of a disubstituted benzene (B151609) derivative. The mechanism of electrophilic aromatic nitration is a well-studied area of organic chemistry, generally proceeding through the formation of a highly reactive nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, most commonly sulfuric acid.

The nitration of difluorobenzene derivatives is governed by the directing effects of the fluorine atoms. Fluorine is an ortho-, para-directing deactivator. In the case of 1,2-difluorobenzene, the starting material for the precursor, the two fluorine atoms direct the incoming electrophile to the positions ortho and para to them. The formation of the key precursor, 3,4-difluoro-nitrobenzene, is a crucial first step.

The subsequent conversion of 3,4-difluoronitrobenzene (B149031) to 4,5-difluoro-2-nitrobenzaldehyde involves a formylation reaction. The mechanistic understanding of these steps is vital for optimizing reaction conditions and maximizing the yield of the desired isomer. Computational studies and experimental data have shown that the nitration of aromatic compounds can proceed through multiple intermediates, including an initial electron donor-acceptor (EDA) complex, followed by a single-electron transfer (SET) to form a radical cation-molecule pair, which then collapses to the sigma-complex (arenium ion). sbq.org.brlibretexts.org This complex series of events highlights the nuanced control required to achieve high regioselectivity in the nitration of highly substituted aromatic rings.

Innovations in Cinnamic Acid Backbone Formation Using Fluoroaryl Substrates

The construction of the cinnamic acid backbone onto the fluoroaryl scaffold is the cornerstone of the synthesis of this compound. Modern organic synthesis offers a versatile toolbox for this transformation, with the Knoevenagel condensation, Wittig olefination, and transition metal-catalyzed coupling reactions being the most prominent methods.

Modern Knoevenagel Condensation and Wittig Olefination Approaches for this compound Synthesis

The Knoevenagel condensation is a classic and widely used method for the synthesis of cinnamic acids. libretexts.org It involves the reaction of an aromatic aldehyde, in this case, 4,5-difluoro-2-nitrobenzaldehyde, with a compound containing an active methylene (B1212753) group, typically malonic acid, in the presence of a basic catalyst. The reaction proceeds through a series of steps including nucleophilic addition, dehydration, and subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid. researchgate.net

Innovations in this area have focused on the development of more environmentally friendly and efficient catalytic systems. Traditional methods often employ pyridine (B92270) as both the solvent and catalyst, which is toxic and difficult to remove. rsc.org Modern approaches utilize alternative bases such as piperidine, triethylamine, or even solid-supported catalysts to facilitate the reaction under milder and greener conditions. rsc.orgresearchgate.net The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and a catalytic amount of piperidine, often leads to the direct formation of the cinnamic acid through in-situ decarboxylation. libretexts.org

The Wittig olefination provides another powerful route to the cinnamic acid backbone. udel.edumasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the synthesis of this compound, 4,5-difluoro-2-nitrobenzaldehyde would be reacted with a stabilized ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, followed by hydrolysis of the resulting ester. Stabilized ylides are known to favor the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer for cinnamic acid derivatives. berkeley.edu The reaction is highly reliable and provides excellent control over the position of the double bond. libretexts.org

Below is a table summarizing representative conditions for these reactions based on analogous substrates:

| Reaction | Aldehyde/Precursor | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Knoevenagel Condensation | 4-Nitrobenzaldehyde | Malonic Acid | Piperidine/Pyridine | Pyridine | Reflux | 71-99 | sbq.org.br |

| Wittig Reaction | 2-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | RT | ~95 | berkeley.edu |

Transition Metal-Catalyzed Coupling Strategies for this compound Scaffolds

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and offer a powerful alternative for the synthesis of cinnamic acid derivatives. The Heck reaction and the Suzuki coupling are particularly relevant in this context.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound, a suitable precursor would be a 2-halo-4,5-difluoronitrobenzene (e.g., 2-bromo-4,5-difluoronitrobenzene), which would be coupled with acrylic acid or one of its esters. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. libretexts.org To synthesize this compound via this method, a 2-halo-4,5-difluoronitrobenzene could be coupled with a vinylboronic acid derivative, or alternatively, a 4,5-difluoro-2-nitrophenylboronic acid could be coupled with a vinyl halide. The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it an attractive strategy for complex molecule synthesis. nih.govclaremont.edu

The following table provides an overview of typical conditions for these transition metal-catalyzed reactions based on similar starting materials:

| Reaction | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Heck Reaction | Aryl Bromide | Acrylic Acid | Pd(OAc)₂ | Et₃N | DMF | 100 | Varies | researchgate.netclaremont.edu |

| Suzuki Coupling | 2-Bromopyridine | Arylboronic Acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/Water | 80 | Good to Excellent | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. The goal is to develop processes that are more environmentally benign, safer, and more efficient in terms of atom economy and energy consumption. berkeley.edu

For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. berkeley.edu The Wittig reaction, for example, generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which has a low atom economy. In contrast, catalytic reactions like the Heck and Suzuki couplings are inherently more atom-economical.

Use of Safer Solvents and Auxiliaries: Many traditional organic reactions utilize hazardous solvents. Research is focused on replacing these with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. rsc.orgnih.gov For instance, Knoevenagel condensations have been successfully carried out in water or solvent-free systems, significantly reducing the environmental impact. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents from both an economic and environmental perspective. berkeley.edu The development of highly active and recyclable catalysts for the Heck and Suzuki reactions is a key area of green chemistry research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis has also emerged as a tool to accelerate reactions and reduce energy usage.

The application of fluorous chemistry, where reactions are carried out in fluorous solvents, also aligns with green chemistry principles due to the ease of product separation and catalyst recycling. claremont.edu

Stereochemical Control in the Synthesis of this compound and Related Intermediates

The double bond in the cinnamic acid backbone can exist as either the (E) or (Z) isomer. For many biological applications, a specific isomer is required, making stereochemical control a critical aspect of the synthesis.

In the Knoevenagel condensation , the stereochemical outcome can often be controlled by the reaction conditions. In many cases, the thermodynamically more stable (E)-isomer is the major product, especially when the reaction is allowed to reach equilibrium. libretexts.org

The Wittig reaction offers a powerful tool for stereochemical control. The stereochemistry of the resulting alkene is highly dependent on the nature of the phosphorus ylide used. Stabilized ylides, which are typically used for the synthesis of α,β-unsaturated esters, generally lead to the formation of the (E)-alkene with high selectivity. berkeley.edulibretexts.org This is attributed to the reversibility of the initial addition step, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene. researchgate.net Non-stabilized ylides, on the other hand, typically yield the (Z)-alkene.

In transition metal-catalyzed reactions like the Heck coupling, the stereochemistry of the product can also be influenced by the choice of catalyst, ligands, and reaction conditions. In many cases, the reaction proceeds with high stereoselectivity to give the (E)-isomer.

The ability to selectively synthesize a single stereoisomer of this compound is crucial for its potential applications, as the biological activity of the two isomers can differ significantly.

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification and amidation.

Esterification: The conversion of this compound to its corresponding esters typically proceeds via Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequent nucleophilic attack by an alcohol leads to a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used as the solvent, and any water formed is removed. masterorganicchemistry.com

Amidation: The formation of amides from this compound can be achieved through direct reaction with amines, often facilitated by a catalyst. semanticscholar.orgscispace.com One common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and N,N'-dicyclohexylurea as a byproduct. nih.gov Alternative, greener protocols aim to avoid hazardous solvents and may employ water-soluble carbodiimides, although solubility issues can arise. nih.govresearchgate.net Boric acid has also been explored as a catalyst for the direct amidation of cinnamic acids. semanticscholar.org

Interactive Table: Esterification and Amidation Reactions

| Reaction Type | Reagents | Catalyst | Key Mechanistic Steps | Product |

| Esterification | Alcohol | Strong Acid (e.g., H₂SO₄) | Protonation, Nucleophilic Attack, Proton Transfer, Elimination, Deprotonation | Ester |

| Amidation | Amine | Coupling Agent (e.g., DCC) | Activation of Carboxylic Acid, Nucleophilic Attack by Amine | Amide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for cinnamic acid derivatives. For 4-hydroxycinnamic acids, a catalyst-free decarboxylation can be achieved at elevated temperatures. nih.gov The presence of electron-withdrawing groups, such as the nitro and fluoro groups in this compound, generally leads to lower yields in such thermal decarboxylations. nih.gov

Mechanistically, the decarboxylation of cinnamic acids can proceed through different pathways depending on the reaction conditions and the substituents on the aromatic ring. In some cases, particularly with phenolic cinnamic acids, the reaction can involve the formation of aryloxyl radicals, followed by coupling and subsequent decarboxylation. researchgate.net Another pathway involves an SE1-type mechanism. researchgate.net For α,β-unsaturated carboxylic acids, photoredox catalysis offers a method for hydrodecarboxylation, where the reaction is initiated by light and proceeds through radical intermediates. nih.gov

Interactive Table: Decarboxylation of Cinnamic Acid Derivatives

| Substrate Type | Conditions | Mechanistic Feature | Product |

| 4-Hydroxycinnamic Acids | High Temperature | Catalyst-free, hydrogen transfer | 4-Vinylphenols |

| Phenolic Cinnamic Acids | Radical Initiator | Aryloxyl radical coupling | Dimeric p-quinomethanes |

| α,β-Unsaturated Carboxylic Acids | Photoredox Catalyst | Radical intermediates | Hydrodecarboxylated product |

Stereoselective and Regioselective Transformations of the Cinnamic Acid Double Bond

The carbon-carbon double bond in the cinnamic acid backbone is a key site for addition reactions, which can be controlled to achieve specific stereochemical and regiochemical outcomes. masterorganicchemistry.com

The π-electrons of the double bond in this compound make it susceptible to electrophilic addition reactions. ksu.edu.sabhu.ac.inmsu.edu Reagents like halogens (chlorine, bromine) can add across the double bond to form vicinal dihalides. ksu.edu.sa The mechanism typically involves the formation of a cyclic halonium ion intermediate, which is then opened by the halide ion in an anti-addition fashion. bhu.ac.in

Other addition reactions include hydrohalogenation (addition of HX), where the regioselectivity is often governed by Markovnikov's rule, stating that the hydrogen atom adds to the carbon with more existing hydrogen atoms. msu.edu However, the strong electron-withdrawing effects of the 4,5-difluoro-2-nitrophenyl group can influence this regioselectivity.

Hydrogenation: The double bond of cinnamic acid derivatives can be reduced to a single bond through catalytic hydrogenation. youtube.comresearchgate.net This is typically a syn-addition process, where both hydrogen atoms are added to the same face of the double bond. youtube.com Catalysts such as palladium on carbon (Pd/C) are commonly employed, with a hydrogen source like molecular hydrogen or through transfer hydrogenation from donors like 1,4-cyclohexadiene. researchgate.net The reaction proceeds on the surface of the metal catalyst. youtube.com

Selective Reduction: Achieving selective reduction of the double bond without affecting the nitro group can be challenging. The choice of catalyst and reaction conditions is crucial. For instance, certain palladium catalysts have shown high selectivity for the reduction of the alkene functional group while leaving the carboxyl and nitro groups intact. researchgate.net

Interactive Table: Reactions of the Cinnamic Acid Double Bond

| Reaction | Reagent | Key Intermediate/Transition State | Stereochemistry/Regiochemistry | Product |

| Halogenation | Br₂, Cl₂ | Cyclic halonium ion | Anti-addition | Vicinal dihalide |

| Hydrohalogenation | HBr, HCl | Carbocation | Markovnikov (can be influenced by substituents) | Halogenated propanoic acid |

| Hydrogenation | H₂/Pd/C | Adsorption on catalyst surface | Syn-addition | Dihydronitrocinnamic acid |

Chemical Transformations Involving the Nitro Group of this compound

The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, most notably reduction. The synthesis of nitroaromatic compounds is typically achieved through nitration using a mixture of nitric and sulfuric acids. nih.gov

The reduction of the nitro group can yield a range of products depending on the reducing agent and reaction conditions.

Reduction to an Amine: Strong reducing agents, often involving catalytic hydrogenation under more vigorous conditions than those used for the double bond, can reduce the nitro group to a primary amine. This transformation is fundamental in the synthesis of many pharmaceuticals and other fine chemicals.

Partial Reduction: Under milder reducing conditions, it is possible to obtain intermediate reduction products such as nitroso or hydroxylamino compounds.

The nitro group also strongly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this is less common for the parent acid itself. scispace.com

An in-depth examination of the chemical reactivity and properties of this compound reveals a molecule governed by the complex interplay of its constituent functional groups. The presence of two fluorine substituents, a strongly electron-withdrawing nitro group, and a conjugated acrylic acid side chain on the aromatic ring imparts a unique electronic landscape that dictates its behavior in various chemical transformations. This article elucidates the key aspects of its reactivity, including reduction pathways, susceptibility to nucleophilic substitution, the electronic influence of its substituents, metalation potential, and its fundamental acid-base characteristics.

Derivatization and Functionalization Strategies for 4,5 Difluoro 2 Nitrocinnamic Acid

Synthesis of Esters and Amides from 4,5-Difluoro-2-nitrocinnamic Acid

The carboxylic acid moiety of this compound is readily converted into esters and amides, which are fundamental transformations in organic synthesis. These derivatives are often intermediates for more complex molecules or are synthesized to modulate the parent compound's physicochemical properties.

Esterification: The synthesis of this compound esters can be accomplished through several standard methods. The most common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the reaction can be facilitated by activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. A reliable and versatile method for synthesizing substituted cinnamic acid esters is the Horner-Wadsworth-Emmons (HWE) olefination, which can provide high stereoselectivity. organic-chemistry.org

Amidation: Amide derivatives are typically prepared by first activating the carboxylic acid group to enhance its reactivity toward amines. Common activating agents include carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The conversion of the carboxylic acid to an acyl chloride, followed by the addition of a primary or secondary amine, is another effective route to the corresponding amides. A series of cinnamic acid amides and esters have been synthesized and evaluated for various biological activities. nih.gov

Table 1: Common Reagents for Ester and Amide Synthesis

| Derivative | Reaction | Common Reagents |

|---|---|---|

| Esters | Fischer Esterification | Alcohol (R-OH), H₂SO₄ or HCl |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | |

| Steglich Esterification | Alcohol (R-OH), DCC, DMAP | |

| Amides | Carbodiimide Coupling | Amine (R-NH₂), EDC, HOBt |

| Acyl Chloride Method | SOCl₂, then Amine (R-NH₂) |

Modification of the Nitro Group in this compound: From Nitro to Amine and Beyond

The nitro group on the aromatic ring is a key functional handle that can be transformed into various other groups, most importantly an amino group. The reduction of the nitro group is a critical step in the synthesis of many heterocyclic compounds.

The conversion of an aromatic nitro group to an amine is a well-established transformation with numerous available reagents. masterorganicchemistry.com The choice of reducing agent is crucial to ensure chemoselectivity, preserving the alkene double bond and the carboxylic acid functionality.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. commonorganicchemistry.com Raney nickel is also effective and can be advantageous when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are classic and effective methods for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comwikipedia.org Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used, particularly when acidic or hydrogenation conditions are not compatible with the substrate. commonorganicchemistry.comwikipedia.org

The resulting 2-amino-4,5-difluorocinnamic acid is a valuable intermediate. The amino group, being a strong activating, ortho-, para-directing group, significantly alters the reactivity of the aromatic ring. masterorganicchemistry.com Beyond simple reduction to an amine, the nitro group can theoretically be reduced to intermediate oxidation states, such as hydroxylamines using reagents like zinc dust in aqueous ammonium (B1175870) chloride, or hydrazine (B178648) derivatives with excess zinc metal. wikipedia.org

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent System | Key Features |

|---|---|

| H₂/Pd-C | Highly efficient, but may also reduce the C=C double bond. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Classic, inexpensive, and often used in industrial processes. masterorganicchemistry.com |

| SnCl₂ | Mild conditions, good for substrates with sensitive functional groups. commonorganicchemistry.comwikipedia.org |

| Na₂S₂O₄ | Useful under neutral or basic conditions. |

Halogenation and Other Electrophilic Aromatic Substitutions on the Aromatic Ring of this compound Derivatives

Further electrophilic aromatic substitution (EAS) on the 4,5-difluoro-2-nitrophenyl ring is challenging due to the presence of multiple deactivating groups. The nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position. masterorganicchemistry.commasterorganicchemistry.com The two fluorine atoms are also deactivating (due to their inductive effect) but are ortho-, para-directors.

The only available position on the ring is C6. This position is ortho to the strongly meta-directing nitro group and meta to both ortho-, para-directing fluorine atoms. The cumulative electron-withdrawing effect of these three substituents makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. total-synthesis.com Standard EAS reactions like nitration, sulfonation, or Friedel-Crafts reactions are generally not feasible under normal conditions. masterorganicchemistry.commasterorganicchemistry.com

For halogenation, harsh conditions would be required, potentially using a potent Lewis acid catalyst to "activate" the halogen. libretexts.orgdalalinstitute.com However, the success of such a reaction is not guaranteed and may lead to degradation of the starting material. A more viable strategy for introducing additional substituents on the aromatic ring would involve a multi-step sequence, such as a nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present, or by functionalizing the amine obtained after nitro group reduction. The amino group is strongly activating and can facilitate further electrophilic substitution, although it may require protection as an amide to control its reactivity. masterorganicchemistry.com

Cycloaddition Reactions Utilizing the Cinnamic Acid Moiety of this compound

The α,β-unsaturated carbonyl system of the cinnamic acid moiety is an excellent participant in cycloaddition reactions. libretexts.org The alkene is electron-deficient due to conjugation with both the carboxylic acid and the electron-withdrawing 4,5-difluoro-2-nitrophenyl group.

[2+2] Cycloadditions: Photochemical [2+2] cycloaddition is a characteristic reaction of cinnamic acids and their derivatives. digitellinc.com Upon irradiation with UV light, this compound can undergo dimerization to form substituted cyclobutane (B1203170) rings, known as truxinic or truxillic acid derivatives. These reactions can provide access to strained four-membered ring systems with controlled stereochemistry. libretexts.org

[4+2] Cycloadditions (Diels-Alder Reaction): The electron-deficient alkene in this compound makes it a potent dienophile for Diels-Alder reactions. libretexts.org It can react with electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene) to form six-membered cyclohexene (B86901) rings. The nitro group itself can activate a ring system to act as a dienophile in Diels-Alder reactions, which can be followed by aromatization to form fused heterocycles. nih.gov This reactivity provides a powerful tool for constructing complex polycyclic systems.

Formation of Complex Heterocyclic Scaffolds from this compound

One of the most significant applications of this compound and its derivatives is in the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. nih.govnih.gov The general strategy involves using the ortho-relationship between the nitro (or its reduced amine form) and the cinnamic acid side chain to construct a new ring.

A common pathway begins with the reduction of the nitro group to an amine, yielding 2-amino-4,5-difluorocinnamic acid. This intermediate is primed for a variety of cyclization reactions:

Quinoline Synthesis: The amino group can react with the carbonyl of the side chain or its derivatives under various conditions (e.g., Conrad-Limpach or Doebner-von Miller reactions) to form substituted quinolines or quinolones.

Benzodiazepine Synthesis: The amino derivative can be made to react with other bifunctional molecules to build seven-membered rings like benzodiazepines.

Benzimidazole Synthesis: After modification of the cinnamic acid side chain, the ortho-phenylenediamine moiety (created after nitro reduction) can be cyclized with aldehydes or carboxylic acids to form benzimidazoles. nih.gov

Research on the related compound 4-chloro-2-fluoro-5-nitrobenzoic acid has shown its utility in the solid-phase synthesis of diverse heterocyclic libraries, including benzimidazoles, quinoxalinones, and benzodiazepinediones, through a sequence of substitution, nitro reduction, and cyclization. nih.gov A similar synthetic logic can be applied to this compound, highlighting its potential as a precursor for generating a wide array of valuable heterocyclic scaffolds.

Advanced Applications of 4,5 Difluoro 2 Nitrocinnamic Acid As a Synthetic Building Block

Precursor in the Total Synthesis of Complex Organic Molecules

The strategic placement of fluorine atoms and a nitro group on the cinnamic acid scaffold makes 4,5-Difluoro-2-nitrocinnamic acid a valuable and reactive building block in the field of organic synthesis. While specific examples of its direct application in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various synthetic intermediates leading to biologically active molecules. The inherent reactivity of the molecule, stemming from the electron-withdrawing nature of the nitro group and the fluorine atoms, coupled with the reactive carboxylic acid and alkene functionalities, provides a versatile platform for the construction of intricate molecular frameworks.

The presence of fluorine can enhance the metabolic stability and binding affinity of a molecule, while the nitro group can be readily transformed into other functional groups, such as amines, which are pivotal in many natural products and pharmaceuticals. For instance, the reduction of the nitro group to an amine is a common and crucial step in the synthesis of various heterocyclic compounds. This amine can then participate in cyclization reactions to form nitrogen-containing rings, which are core structures in a vast array of natural products, including alkaloids and peptides.

The cinnamic acid moiety itself is a well-established precursor in the synthesis of phenylpropanoids and various alkaloids. The double bond can undergo a variety of transformations, including hydrogenation, epoxidation, and dihydroxylation, to introduce further complexity and stereocenters into a molecule. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction to an alcohol, further expanding the synthetic possibilities.

Although direct total synthesis examples are scarce, the potential of this compound as a precursor can be inferred from the synthesis of related compounds. For example, derivatives of fluoro-nitro-aromatic compounds are frequently employed in the synthesis of complex heterocyclic systems that form the backbone of medicinally important molecules. The unique combination of functional groups in this compound positions it as a promising starting material for the synthesis of novel analogs of existing natural products with potentially enhanced biological activities.

Role of this compound in the Construction of Diverse Organic Architectures

The true strength of this compound as a synthetic building block lies in its capacity to serve as a scaffold for the construction of a wide array of diverse organic architectures, particularly heterocyclic compounds. mdpi.comresearchgate.netsciencescholar.usopenmedicinalchemistryjournal.comopenaccessjournals.com Heterocyclic structures are fundamental to medicinal chemistry, with a significant portion of approved drugs containing at least one heterocyclic ring. mdpi.com The strategic arrangement of functional groups in this compound allows for a variety of cyclization strategies to be employed, leading to the formation of different ring systems.

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles that can subsequently participate in cyclization reactions. More commonly, the nitro group is reduced to an amine, which is a key step in the synthesis of many nitrogen-containing heterocycles. This in-situ generated aniline (B41778) derivative can then undergo condensation and cyclization reactions with other functional groups present in the molecule or with externally added reagents.

For instance, the amino group can react with the adjacent carboxylic acid (or its derivative) to form lactams, which are core structures in many antibiotics. Alternatively, the amine can react with other carbonyl compounds to form imines, which can then undergo further reactions to yield a variety of heterocyclic systems. The presence of the fluorine atoms can influence the regioselectivity of these reactions and can also be retained in the final product to enhance its pharmacological properties.

A study on the related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has demonstrated its utility as a building block for the solid-phase synthesis of various heterocyclic scaffolds, including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. nih.gov This highlights the potential of similarly substituted nitroaromatic compounds, such as this compound, in generating diverse molecular libraries for drug discovery. The combination of the nitro group and fluorine atoms has been shown to influence the co-crystallization behavior of related arylenediamines, suggesting that these functionalities can play a crucial role in directing the supramolecular assembly of the resulting organic architectures. rsc.org

The alkene moiety of the cinnamic acid adds another layer of synthetic versatility. It can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct polycyclic systems. It can also be a site for the introduction of other functional groups through various addition reactions, which can then be utilized in subsequent cyclization steps.

Development of Advanced Materials Precursors Utilizing this compound

The unique electronic properties conferred by the fluorine and nitro groups make this compound an intriguing candidate as a precursor for the development of advanced materials. While specific applications in this area are still emerging, the structural features of the molecule suggest its potential use in the synthesis of functional organic materials, such as those with interesting optical or electronic properties.

The highly polarized nature of the molecule, due to the presence of multiple electron-withdrawing groups, could lead to materials with non-linear optical (NLO) properties. The extended π-system of the cinnamic acid core can be further functionalized and polymerized to create conjugated polymers. The fluorine atoms can enhance the thermal stability and processability of these materials, while the nitro group can be used as a handle for further modifications or to tune the electronic properties of the final material.

For example, a study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a related fluorinated nitroaromatic compound, investigated its thermal decomposition mechanisms, highlighting the influence of fluorine on the stability and reactivity of such molecules. nih.govresearchgate.net This fundamental understanding is crucial for designing and synthesizing stable and robust materials. The study showed that the presence of fluorine atoms can alter the decomposition pathway, which is a critical consideration in the development of energetic materials or materials for high-temperature applications. nih.govresearchgate.net

Furthermore, the ability of fluorinated nitroaromatic compounds to participate in specific intermolecular interactions, such as halogen bonding and π-stacking, can be exploited in the design of self-assembling materials and liquid crystals. The interplay between the fluorine and nitro groups can direct the formation of well-ordered supramolecular structures, which is a key principle in the bottom-up fabrication of functional nanomaterials. rsc.org Research on the reactivity of related compounds like 4,6-dichloro-5-nitrobenzofuroxan has shown how the interplay of nitro and halogen groups can influence molecular reactivity and structure, providing insights applicable to the design of materials with tailored properties. mdpi.com

The development of advanced materials from this compound is a promising area for future research. Its unique combination of functional groups offers a rich platform for the synthesis of novel polymers, NLO materials, and other functional organic materials with potentially superior properties.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4,5 Difluoro 2 Nitrocinnamic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4,5-Difluoro-2-nitrocinnamic Acid and its Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like this compound, a combination of one-dimensional and multi-dimensional NMR experiments would be essential for its complete structural elucidation.

Multi-Dimensional NMR (2D COSY, HMQC, HMBC) for Connectivity and Stereochemistry of this compound

To establish the connectivity of atoms within the this compound molecule, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, primarily identifying the protons of the cinnamic acid's vinyl group and their correlation with the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for assigning the specific carbon signals of the aromatic ring and the acrylic acid moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations between the aromatic protons and the carbons of the nitro and carboxylic acid groups, as well as the vinylic carbons.

The stereochemistry of the double bond (E or Z isomer) would be determined by the magnitude of the coupling constant between the vinylic protons observed in the ¹H NMR spectrum.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Without experimental data, any presented table would be purely speculative. However, one could predict the expected regions for the chemical shifts based on the electronic environment of the different nuclei.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~12-13 | ~165-170 |

| Vinylic CH= | ~6.5-8.0 | ~115-145 |

| Aromatic CH | ~7.0-8.5 | ~110-160 (with C-F and C-NO₂ showing large shifts) |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Solid-State NMR for Crystalline Forms and Reaction Intermediates of this compound

Solid-state NMR (ssNMR) spectroscopy would be a powerful technique to investigate the crystalline forms (polymorphs) of this compound. Different polymorphs can exhibit distinct pharmacological and physicochemical properties. ssNMR can detect subtle differences in the local environment of the nuclei in different crystal packing arrangements, leading to variations in chemical shifts and line shapes. Furthermore, ssNMR could be employed to study reaction intermediates in the solid state, providing insights into reaction mechanisms that are not accessible through solution-state NMR.

Fluorine-19 NMR for Detailed Analysis of Fluorine Environments in this compound

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a critical analytical technique. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for distinguishing between different fluorine environments. In the case of this compound, two distinct signals would be expected for the two fluorine atoms due to their different positions on the aromatic ring. The chemical shifts and the coupling constants (both H-F and F-F couplings) would provide valuable information for confirming the substitution pattern.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragment ions would provide detailed structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), the nitro group (as NO₂), and potentially cleavage of the acrylic acid side chain.

Predicted Fragmentation Pattern for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M-H]⁻ | [M-H-CO₂]⁻ | 44 |

| [M-H]⁻ | [M-H-NO₂]⁻ | 46 |

| [M+H]⁺ | [M+H-H₂O]⁺ | 18 |

| [M+H]⁺ | [M+H-COOH]⁺ | 45 |

Note: This table is hypothetical and illustrates expected fragmentation, not confirmed experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Derivatives of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC-MS would be challenging without derivatization. A common approach is to convert the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester. The resulting derivative could then be analyzed by GC-MS to assess the purity of the original compound and to identify any volatile impurities. The mass spectrum of the derivative would provide confirmation of its structure.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Structure Determination of this compound Derivatives

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. preprints.org For derivatives of this compound, this technique can unambiguously determine the molecular structure, including bond lengths, bond angles, and torsional angles. This information is critical for understanding the steric and electronic effects of the fluorine and nitro substituents on the cinnamic acid backbone.

In a typical SC-XRD experiment, a high-quality single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms are resolved. utexas.edu For chiral derivatives, SC-XRD using anomalous dispersion can determine the absolute configuration of the stereocenters, which is crucial in pharmaceutical and materials science applications.

While specific crystallographic data for this compound is not widely published, analysis of related structures, such as 4-nitrocinnamic acid, provides a template for the expected findings. nih.gov The crystal structure would reveal the planarity of the cinnamic system, the orientation of the nitro and carboxyl groups relative to the benzene (B151609) ring, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Table 1: Representative Crystallographic Data for a Cinnamic Acid Derivative (Note: This table is illustrative, based on data for analogous compounds like p-nitrocinnamic acid, as specific data for this compound is not publicly available.)

| Parameter | Illustrative Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell, indicating the presence of inversion centers or screw axes. |

| a (Å) | 27.729 | Length of the 'a' axis of the unit cell. nih.gov |

| b (Å) | 5.031 | Length of the 'b' axis of the unit cell. nih.gov |

| c (Å) | 6.105 | Length of the 'c' axis of the unit cell. nih.gov |

| β (°) ** | 99.57 | Angle of the 'β' axis of the unit cell. nih.gov |

| Volume (ų) ** | 840.4 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. nih.gov |

| Hydrogen Bonding | Carboxylic acid dimers | Confirms intermolecular interactions critical for crystal packing and physical properties. |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Polymorphism Studies of this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. epequip.com These complementary methods probe the vibrational modes of molecules, which are sensitive to the local chemical environment, making them excellent for structural confirmation and the study of polymorphism. researchgate.net

For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to its constituent parts: the carboxylic acid, the nitro group, the aromatic ring, the alkene double bond, and the carbon-fluorine bonds.

Carboxylic Acid: This group would show a strong, broad O-H stretching band in the FT-IR spectrum, typically around 2500-3300 cm⁻¹, and a sharp C=O stretching band around 1680-1710 cm⁻¹.

Nitro Group: The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch (νas) typically found near 1500-1560 cm⁻¹ and a symmetric stretch (νs) near 1335-1385 cm⁻¹.

Aromatic Ring & Alkene: C=C stretching vibrations from both the aromatic ring and the alkene side chain would appear in the 1450-1650 cm⁻¹ region. C-H stretching from the ring and alkene would be observed above 3000 cm⁻¹.

Polymorphism, the existence of multiple crystalline forms, can be readily identified as different polymorphs will produce distinct FT-IR and Raman spectra due to variations in intermolecular interactions and molecular conformation in the solid state.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | FT-IR |

| C=O Stretch | 1680 - 1710 | FT-IR, Raman | |

| **Nitro Group (NO₂) ** | Asymmetric Stretch | 1500 - 1560 | FT-IR, Raman |

| Symmetric Stretch | 1335 - 1385 | FT-IR, Raman | |

| Alkene & Aromatic | C=C Stretch | 1450 - 1650 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | |

| Carbon-Fluorine | C-F Stretch | 1000 - 1400 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing molecules with conjugated π-systems, known as chromophores. youtube.com

This compound possesses a highly conjugated system extending from the nitrated phenyl ring through the acrylic acid side chain. This extensive conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.org

The UV-Vis spectrum is expected to show strong absorption bands characteristic of π → π* transitions. The presence of the nitro group and fluorine atoms acts as auxochromes that can modulate the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted cinnamic acid. researchgate.net The nitro group, being a strong electron-withdrawing group, typically causes a bathochromic (red) shift of the λmax.

Analysis of the UV-Vis spectrum provides valuable information on the electronic structure of the molecule. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can offer further insights into the nature of the electronic transitions. academie-sciences.fr

Table 3: Representative Electronic Transitions for Substituted Cinnamic Acids

| Compound/System | Transition Type | Typical λmax (nm) | Comments |

| Cinnamic Acid | π → π | ~273 | Represents the primary absorption of the conjugated phenylpropanoid system. researchgate.net |

| n → π | ~295 (weak) | Arises from the carbonyl group's non-bonding electrons. researchgate.net | |

| Nitrocinnamic Acid | π → π | 275 - 310 | The nitro group extends conjugation and causes a red shift compared to cinnamic acid. |

| 4,5-Difluoro-2-nitro-cinnamic acid | π → π | Expected >280 | The combined effect of fluoro and nitro groups on the conjugated system would determine the final λmax. |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound (if applicable)

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. strath.ac.uk While this compound itself is achiral, CD spectroscopy would become an essential analytical tool if chiral derivatives were synthesized.

Chirality could be introduced by, for example, creating an ester with a chiral alcohol, resolving the compound into atropisomers (if rotation around a single bond is sufficiently hindered), or performing an asymmetric synthesis that generates a stereocenter in the side chain.

For such a chiral derivative, a CD spectrum would show positive or negative peaks (known as Cotton effects) at the wavelengths corresponding to the UV-Vis absorption bands of its chromophores. The sign and magnitude of these peaks are unique to a specific enantiomer, providing a "fingerprint" of its absolute stereochemistry. rsc.org CD spectroscopy is exceptionally sensitive for:

Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess.

Studying Conformation: The CD spectrum is highly sensitive to the solution-state conformation of chiral molecules.

Monitoring Chiral Recognition: It can be used to study the binding of the chiral molecule to other chiral entities, such as proteins or DNA. strath.ac.uk

The application of CD spectroscopy is therefore contingent on the synthesis of a chiral version of this compound, at which point it would provide invaluable stereochemical information not obtainable by other spectroscopic methods.

Q & A

Q. What are the optimal synthetic methodologies for 4,5-Difluoro-2-nitrocinnamic acid, and how can yield be maximized?

Synthesis typically involves electrophilic substitution on a cinnamic acid precursor, using fluorinated reagents (e.g., Selectfluor®) to introduce fluorine atoms at the 4 and 5 positions, followed by nitration at the 2-position. Key parameters include:

- Temperature : Maintain 0–5°C during nitration to minimize side reactions.

- Reaction Time : 12–24 hours for fluorination steps to ensure complete substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).

Yields range from 54% to 90%, depending on reagent purity and reaction control .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to confirm substituent positions and assess purity. For example, -NMR can distinguish between meta- and para-fluorine environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M-H]⁻ peak at m/z 242.02).

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points, while Thermogravimetric Analysis (TGA) monitors decomposition thresholds (~200–250°C) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro group-derived fumes (e.g., NO).

- Fire Safety : Dry powder or CO extinguishers are recommended due to the compound’s potential to release toxic gases upon combustion .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the prediction of this compound’s reactivity and electronic properties?

- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) account for exact exchange and electron correlation, improving accuracy for halogenated aromatics .

- Key Metrics :

- HOMO-LUMO Gaps : Predict charge-transfer behavior in supramolecular systems.

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group) for nucleophilic attack.

- Basis Sets : Use 6-311++G(d,p) for fluorine atoms to capture polarization and diffuse effects .

Q. What experimental approaches resolve contradictions in reported thermal decomposition pathways of fluorinated nitroaromatics?

- Multi-Method Analysis : Combine TGA with evolved gas analysis (EGA) via FTIR or mass spectrometry to detect intermediate decomposition products (e.g., NO, CO).

- Isothermal Studies : Conduct TGA at fixed temperatures (e.g., 150°C, 250°C) to isolate decomposition stages.

- Kinetic Modeling : Apply Flynn-Wall-Ozawa or Kissinger methods to derive activation energies, distinguishing between competing pathways (e.g., decarboxylation vs. nitro group reduction) .

Q. How do substituent effects (fluoro, nitro) influence the compound’s reactivity in cross-coupling reactions?

- Electronic Effects : Fluorine’s strong electron-withdrawing nature (-I effect) deactivates the aromatic ring, directing electrophiles to the ortho/para positions relative to the nitro group.

- Quantitative Analysis : Use Hammett constants (, ) to predict reaction rates in Suzuki-Miyaura couplings.

- Steric Considerations : Steric hindrance from 4,5-difluoro substitution may reduce catalyst accessibility, requiring bulky ligands (e.g., SPhos) for efficient coupling .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with anti-solvents (water, hexane) for slow vapor diffusion.

- Temperature Gradients : Gradual cooling from 60°C to 4°C enhances crystal nucleation.

- Additives : Use ionic liquids (e.g., [BMIM][BF]) to reduce surface tension and improve crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.